5-(1-Naphthylmethyloxy)indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C19H15NO/c1-2-7-18-14(4-1)5-3-6-16(18)13-21-17-8-9-19-15(12-17)10-11-20-19/h1-12,20H,13H2 |
InChI Key |
FNMFDALAYAOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
N Alkylation and N Acylation Reactions
The nitrogen atom of the indole (B1671886) ring can also participate in reactions, most notably alkylation and acylation.
N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. It is typically achieved by treating the indole with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can be crucial for achieving high yields and selectivity.
N-Acylation: The introduction of an acyl group onto the indole nitrogen is a common strategy in organic synthesis. nih.govclockss.org This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. nih.govresearchgate.netmdpi.com Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is an effective coupling system for the N-acylation of 5-substituted indoles with carboxylic acids. researchgate.net The electronic nature of the substituent at the C-5 position can influence the efficiency of this reaction, with electron-withdrawing groups generally leading to higher yields. researchgate.net
Side Chain Functionalization and Modification of the Naphthylmethyloxy Moiety
The 1-naphthylmethyloxy side chain itself presents opportunities for chemical modification. The naphthalene (B1677914) ring can undergo its own set of electrophilic aromatic substitution reactions, although the conditions required are typically harsher than those for the indole (B1671886) ring. Furthermore, the benzylic methylene (B1212753) bridge is a potential site for functionalization.
Systematic modulation of the side chain, including altering its lipophilicity or introducing ionizable groups, has been explored in related indole structures to investigate structure-activity relationships. nih.gov
Stability and Degradation Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment can be constructed.
The ¹H NMR spectrum of this compound offers a definitive fingerprint of its proton framework. The chemical shifts (δ), reported in parts per million (ppm), reveal the electronic environment of each proton, while the multiplicity and coupling constants (J) delineate the neighboring protons.
In a typical analysis, the spectrum displays distinct signals corresponding to the indole ring, the naphthyl group, and the methylene (B1212753) bridge. The indole NH proton usually appears as a broad singlet at a downfield chemical shift, often around 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the indole ring itself show characteristic coupling patterns. For instance, the H2 and H3 protons often appear as doublets or triplets in the aromatic region.
The methylene protons (-CH₂-) of the naphthylmethyloxy group are chemically equivalent and typically resonate as a sharp singlet around 5.4 ppm. The seven protons of the naphthyl ring system are observed in the aromatic region, generally between 7.4 and 8.2 ppm, with complex multiplicity due to spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole NH | ~8.0 | br s | - |
| Naphthyl Protons | ~7.4 - 8.2 | m | - |
| Indole H2 | - | dd | - |
| Indole H3 | - | dd | - |
| Indole H4 | - | d | - |
| Indole H6 | - | dd | - |
| Indole H7 | - | d | - |
| Methylene (-CH₂-) | ~5.4 | s | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis. br s = broad singlet, m = multiplet, dd = doublet of doublets, d = doublet, s = singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.
The carbon atoms of the indole and naphthyl rings typically resonate in the downfield region of the spectrum, from approximately 100 to 150 ppm. The methylene bridge carbon (-CH₂-) is expected to appear in the aliphatic region, around 70 ppm. The specific assignments of the quaternary carbons and the protonated carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for tracing the connectivity of protons within the indole and naphthyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule, such as linking the methylene bridge to both the indole and naphthyl moieties.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the indole amine at approximately 3400 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain absorptions due to the C=C stretching vibrations of the aromatic rings. A strong band corresponding to the C-O-C ether linkage should be observable in the 1250-1050 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| C-O-C Ether | Stretching | ~1250 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to be a composite of the chromophores present: the indole and the naphthalene (B1677914) systems.
The indole chromophore typically exhibits two main absorption bands, one around 270-290 nm and another, more intense band, at shorter wavelengths (around 220 nm). The naphthalene system also has characteristic absorptions in the UV region. The combination of these two chromophores, linked by the methyloxy bridge, will result in a complex UV-Vis spectrum with multiple absorption maxima (λmax). The exact positions and intensities of these bands can be influenced by the solvent polarity.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum provides clues about the structure. Common fragmentation pathways would likely involve the cleavage of the benzylic ether bond. This could lead to the formation of a stable naphthylmethyl cation (m/z 141) and an indol-5-yloxy radical, or a tropylium-like ion from the naphthylmethyl fragment. Other fragmentations could involve the indole ring itself. The analysis of these fragment ions helps to confirm the connectivity of the molecular structure.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. uclouvain.bemdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net
This process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The resulting optimized geometry corresponds to a stable point on the potential energy surface. Given the lack of specific experimental data for this compound, the following table presents hypothetical, yet realistic, optimized geometric parameters based on DFT calculations of similar indole and ether-containing structures.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: These values are representative and derived from computational models of analogous structures for illustrative purposes.
| Parameter | Bond/Atoms Involved | Hypothetical Value |
| Bond Lengths (Å) | ||
| Indole C4-C5 | 1.39 | |
| Indole C5-C6 | 1.40 | |
| C5-O (Ether) | 1.37 | |
| O-CH₂ (Ether) | 1.43 | |
| CH₂-C (Naphthyl) | 1.51 | |
| Bond Angles (°) | ||
| C4-C5-C6 (Indole) | 120.5 | |
| C4-C5-O (Ether) | 118.0 | |
| C5-O-CH₂ (Ether) | 117.5 | |
| O-CH₂-C (Naphthyl) | 109.5 | |
| Dihedral Angles (°) | ||
| C4-C5-O-CH₂ | 178.0 | |
| C5-O-CH₂-C (Naphthyl) | 75.0 |
Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the naphthyl system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical DFT calculations for substituted indoles.
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule. mdpi.com It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, an EPS map would likely show a significant negative potential (red) around the ether oxygen atom due to its lone pairs of electrons. The π-systems of the indole and naphthalene rings would also exhibit areas of negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential (blue), making it a likely hydrogen bond donor.
Molecular Dynamics (MD) Simulations
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov
The this compound molecule possesses considerable flexibility, primarily around the ether linkage that connects the indole and naphthyl moieties. MD simulations can explore the different rotational conformations (rotamers) that the molecule can adopt by simulating the movements of its atoms over time. unibas.itacs.org By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations. Key metrics such as the root-mean-square deviation (RMSD) of atomic positions can indicate the stability of the molecule's folding, while the root-mean-square fluctuation (RMSF) can highlight which parts of the molecule are the most flexible.
In Silico Prediction of Reactivity and Stability
The reactivity and stability of this compound are governed by its electronic structure, which can be investigated using quantum chemical calculations. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity.
For indole derivatives, the nucleophilicity of the indole ring is a key aspect of its reactivity. Theoretical studies on substituted indoles show that the position and nature of substituents significantly influence the electron density and, consequently, the reactivity at different positions of the indole nucleus. The 5-position, where the (1-Naphthylmethyloxy) group is attached, is known to be sensitive to electronic effects. The ether linkage and the large, electron-rich naphthyl group can modulate the reactivity of the indole core, particularly at the C3 position, which is typically the most nucleophilic site in indoles.
Computational tools can predict stability by calculating thermodynamic properties such as the heat of formation. For molecules, a smaller HOMO-LUMO energy gap generally suggests higher reactivity and lower stability. In silico tools, while often developed for macromolecules like proteins, utilize principles of free energy calculation that can be conceptually applied to small molecules to assess their stability under various conditions. The stability of this compound can be inferred from these reactivity indices, providing a theoretical basis for its handling and potential degradation pathways.
| Heat of Formation (HOF) | The enthalpy change when a compound is formed from its constituent elements; indicates thermodynamic stability. | A calculated HOF would provide a quantitative measure of the molecule's intrinsic stability compared to its isomers or analogues. |
Ligand-Based and Structure-Based Computational Drug Design Principles Applicable to this compound
Computational drug design strategies are essential for identifying and optimizing new drug candidates. For this compound, both ligand-based and structure-based methods can be applied to explore its therapeutic potential and to guide the synthesis of more potent and selective analogues.
Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. A pharmacophore model for a target that binds 5-(
Biological Interactions and Molecular Mechanisms of 5 1 Naphthylmethyloxy Indole
In Vitro Receptor Binding and Functional Assays
The gamma-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a key target for various psychoactive drugs. nih.gov The receptor is a pentameric structure composed of different subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor subtype. nih.govnih.gov While direct binding data for 5-(1-Naphthylmethyloxy)indole at GABAA receptors are not available, studies on other indole (B1671886) derivatives suggest potential interactions. The heterogeneity of GABAA receptors allows for a wide range of ligand-binding affinities and modulatory effects. nih.gov For instance, certain benzodiazepine (B76468) site ligands exhibit selectivity for specific α-subunit-containing receptors. nih.gov It is plausible that indole-based structures could interact with various binding sites on the GABAA receptor complex, including the benzodiazepine binding site at the α+/γ2− interface or other allosteric sites. nih.gov However, without empirical data, the specific subtype interactions and functional effects of this compound on GABAA receptors remain speculative.
The histamine (B1213489) H4 receptor (H4R) is a G-protein-coupled receptor primarily expressed on immune cells, playing a role in inflammatory responses. nih.gov While direct studies on this compound are lacking, research on other indole-containing compounds provides a basis for potential interactions. For example, indolecarboxamides have been investigated as H4R ligands. researchgate.net Functional assays on human mast cells have demonstrated that H4R activation by agonists like histamine and 4-methylhistamine (B1206604) can lead to sustained intracellular calcium mobilization, degranulation, and the production of various cytokines and chemokines. nih.govresearchgate.net The signaling of the H4R is thought to be primarily through Gαi/o proteins. nih.gov Given the structural similarities, it is conceivable that this compound could exhibit affinity for the H4R, but this requires experimental validation.
The cannabinoid type-1 (CB1) receptor is a G-protein-coupled receptor highly expressed in the central nervous system and is the primary target of cannabinoids. nih.gov While no direct binding data for this compound at the CB1 receptor have been reported, extensive research has been conducted on structurally analogous naphthoylindoles and naphthylmethylindoles. These compounds are known to bind with high affinity to the CB1 receptor. nih.gov For instance, a series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, which are structurally similar to this compound, have shown significant CB1 receptor affinity, with Ki values in the range of 17–23 nM. nih.gov The interaction of these cannabimimetic indoles with the CB1 receptor is thought to be primarily through aromatic stacking interactions within the transmembrane helices of the receptor. nih.gov
Table 1: CB1 Receptor Binding Affinities of Related Indole Derivatives
| Compound | Ki (nM) at CB1 Receptor |
|---|---|
| 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes | 17–23 |
| JWH-018 (1-pentyl-3-(1-naphthoyl)indole) | 3.38 |
| BB-22 | 0.11 |
| 5F-PB-22 | 0.13 |
This table presents data for compounds structurally related to this compound to provide a comparative context for potential CB1 receptor affinity. nih.govnih.gov
The serotonin (B10506) 5-HT2C receptor is a G-protein-coupled receptor involved in the regulation of mood, appetite, and other physiological processes. nih.gov While direct experimental data for this compound are not available, studies on other indolealkylamines have shown varying affinities for different serotonin receptor subtypes. nih.gov The position of substituents on the indole ring significantly influences the binding affinity and selectivity. nih.gov For example, derivatives with substituents at the 5-position of the indole ring have been shown to interact with 5-HT receptors. nih.gov Non-selective 5-HT2C/5-HT2A receptor antagonists, such as 1-naphthyl piperazine, have demonstrated effects in behavioral models of anxiety, suggesting that blockade of the 5-HT2C receptor may mediate anxiolytic effects. nih.gov The functional consequences of such interactions would require specific assays for this compound.
Endothelin receptors (ETA and ETB) are G-protein-coupled receptors that mediate the effects of endothelins, which are potent vasoconstrictors. researchgate.net There is currently no published data on the interaction of this compound with endothelin receptors. The development of endothelin receptor antagonists has primarily focused on other chemical scaffolds. For example, macitentan, a dual ETA/ETB receptor antagonist, has an IC50 of 0.2 nM for ETA and 391 nM for ETB receptors. nih.gov Without experimental data, any potential interaction of this compound with these receptors remains unknown.
Table 2: IC50 Values of Selected Endothelin Receptor Antagonists
| Compound | IC50 (nM) at ETA Receptor | IC50 (nM) at ETB Receptor |
|---|---|---|
| Macitentan | 0.2 | 391 |
| PD-156707 | 0.37 | >1000 |
| L-749329 | 0.29 | >1000 |
| Ro-47-0203 | 5.7 | 130 |
| A-127722 | 0.22 | 1.8 |
This table provides context on the binding affinities of known endothelin receptor antagonists. nih.govnih.gov
Enzyme Inhibition Studies (in vitro)
Information regarding the inhibitory effects of this compound on various enzymes is not currently available in the scientific literature. Research on other indole derivatives has shown that this chemical scaffold can interact with and inhibit certain enzymes. For instance, some 5-hydroxy-indolalkylamine derivatives have been found to be effective inhibitors of monoamine oxidase-A (MAO-A) and also inhibit the uptake of monoamines like serotonin, dopamine, and noradrenaline, with IC50 values in the micromolar range for the 5-HT uptake system. nih.gov However, it is crucial to note that the specific substitution pattern of this compound would significantly influence its potential enzyme inhibitory activity. Therefore, dedicated in vitro enzyme inhibition assays are necessary to determine the specific profile of this compound.
Biological Intera
Structure Activity Relationship Sar Studies of 5 1 Naphthylmethyloxy Indole and Its Analogues
Systematic Modification of the Naphthylmethyloxy Moiety
The naphthylmethyloxy group at the 5-position of the indole (B1671886) ring is a critical determinant of the pharmacological profile of these compounds. Modifications to this moiety, including substitutions on the naphthalene (B1677914) ring, alterations of the methylene (B1212753) linker, and substitutions on the methoxy (B1213986) oxygen, have profound effects on receptor affinity and efficacy.
Substitutions on the naphthalene ring of 5-(1-naphthylmethyloxy)indole analogues can significantly influence their biological activity. Research on related cannabimimetic indoles, such as the 3-(1-naphthoyl)indoles, provides valuable insights into these effects. For instance, the position of substitution on the naphthyl ring is crucial. Generally, substitutions at the 4-position and 8-position of the naphthalene ring have been explored. The electronic and steric properties of these substituents can modulate the interaction with the receptor binding pocket.
In analogous series, it has been observed that small, electron-withdrawing groups on the naphthalene ring can sometimes enhance activity, potentially by influencing the electrostatic interactions with the receptor. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in binding affinity. The specific impact of a substituent is highly dependent on its location on the naphthalene ring and the specific receptor subtype being targeted.
Table 1: Hypothetical Impact of Naphthalene Ring Substitutions on Activity
| Substitution Position | Substituent Type | Predicted Impact on Activity |
|---|---|---|
| 4-position | Small, electron-withdrawing (e.g., F, Cl) | Potential for enhanced activity |
| 4-position | Bulky group (e.g., t-butyl) | Likely decrease in activity |
Note: This table is illustrative and based on trends observed in related compound series.
The methylene linker that connects the naphthalene ring to the oxygen atom at the 5-position of the indole is crucial for maintaining the optimal orientation of the bulky naphthyl group relative to the indole core. Studies on related C3-substituted indole analogs have shown that the nature and length of this linker are critical for activity. nih.gov Replacing the methylene group with a longer alkyl chain or a more rigid group, such as a carbonyl, dramatically alters the conformational flexibility of the molecule.
In many cases, the single methylene linker provides the ideal spacing and rotational freedom for the naphthyl moiety to engage with its binding site. The introduction of a carbonyl group, to create a 3-(1-naphthoyl)indole, for example, changes the geometry and electronic character of the linker, which can lead to a different binding mode and activity profile. The flexibility of the methylene linker allows the molecule to adopt a low-energy conformation that is favorable for receptor binding. nih.gov
Direct substitution on the oxygen atom of the methoxy group is generally not well-tolerated. This oxygen atom is often a key hydrogen bond acceptor, and its availability for interaction with the receptor is critical. Introducing alkyl or aryl groups on this oxygen would sterically hinder this interaction and could also alter the electronic properties of the ether linkage, likely leading to a significant loss of activity. In related series of compounds, maintaining an unsubstituted ether oxygen is a common feature for potent ligands.
Influence of Substitution at Other Indole Ring Positions (e.g., N1, C2, C3, C4, C6, C7)
Substitutions at various positions on the indole ring have been extensively studied to fine-tune the pharmacological properties of this class of compounds.
The N1 position is a key site for modification. In many cannabimimetic indoles, the presence of a short alkyl chain, typically a pentyl or hexyl group, is optimal for high affinity at cannabinoid receptors. tripod.com This lipophilic chain is thought to interact with a hydrophobic pocket in the receptor. Both shorter and longer alkyl chains at N1 tend to decrease activity. The introduction of polar groups or bulky substituents on the N1-alkyl chain is generally detrimental to activity.
Substitution at the C2 position of the indole ring often leads to a decrease in activity. For example, the introduction of a methyl group at C2 in 3-(1-naphthoyl)indoles has been shown to reduce cannabinoid receptor affinity. tripod.com This suggests that this position may be sterically restricted within the binding pocket.
The C3 position is another critical site for interaction with the receptor. In the case of this compound, this position is unsubstituted. However, in related cannabimimetic indoles, the C3 position is often acylated with a naphthoyl group, which is a key pharmacophoric element. Any substitution at this position in the this compound series would need to be carefully considered, as it would likely alter the binding mode significantly.
Substitutions at the C4, C6, and C7 positions of the indole ring have been less systematically explored for this specific scaffold. However, based on SAR studies of other indole derivatives, it is likely that substitutions at these positions would influence the electronic properties of the indole ring system and could potentially introduce steric clashes with the receptor. Small, non-polar substituents might be tolerated, but larger or polar groups would likely be detrimental to activity.
Table 2: General Influence of Indole Ring Substitutions on Cannabinoid Receptor Activity
| Position | Substitution | General Effect on Activity | Reference |
|---|---|---|---|
| N1 | Pentyl/Hexyl chain | Optimal for high affinity | tripod.com |
| N1 | Shorter or longer alkyl chains | Decreased affinity | tripod.com |
| C2 | Methyl group | Decreased affinity | tripod.com |
| C3 | Unsubstituted | (Baseline for this scaffold) |
Conformational Preferences and Their Relation to Biological Activity
The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation. The molecule must adopt a specific shape to fit into the receptor's binding pocket and induce a biological response. Molecular modeling studies on related cannabimimetic indoles have highlighted the importance of the relative orientation of the indole core and the naphthyl moiety. nih.gov
Ligand Efficiency and Lipophilicity Analysis
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug design that relate the potency of a compound to its size and lipophilicity, respectively. core.ac.ukresearchgate.net For a series of compounds like the this compound analogues, optimizing these parameters is crucial for developing drug-like candidates.
High lipophilicity (logP) is a common feature of many potent cannabinoid receptor agonists, which can sometimes lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.orgdundee.ac.uk The goal of SAR studies is often to increase potency (lower Ki or EC50 values) without excessively increasing lipophilicity.
Ligand Efficiency (LE) is calculated as the binding energy per heavy atom. It provides a measure of how efficiently a molecule binds to its target. Lipophilic Ligand Efficiency (LLE) is calculated as pKi (or pIC50) - logP. It indicates how much of the potency is derived from lipophilicity. An ideal LLE is generally considered to be in the range of 5-7. sciforschenonline.org
For the this compound series, SAR efforts would aim to identify substitutions that improve LE and LLE. For example, adding a small, polar group that forms a specific hydrogen bond with the receptor could significantly increase potency without a large increase in molecular weight or lipophilicity, thus improving both LE and LLE.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Future Research Directions and Translational Perspectives for 5 1 Naphthylmethyloxy Indole
Development of Novel Synthetic Routes
The synthesis of 5-substituted indoles is a well-established area of organic chemistry, yet there is always room for innovation, particularly in enhancing efficiency, sustainability, and molecular diversity. luc.eduluc.edu Traditional methods like the Fischer and Gassman indole (B1671886) syntheses, while foundational, often face limitations such as harsh reaction conditions or unsuitability for certain substituted precursors. luc.edu
Future synthetic research on 5-(1-Naphthylmethyloxy)indole could focus on:
Modern Cross-Coupling Strategies: The development of palladium- or copper-catalyzed cross-coupling reactions for the direct C-H alkoxylation of the indole ring at the C5 position with 1-naphthylmethanol would represent a significant advancement. rsc.org Such methods could offer a more direct and atom-economical route compared to classical multi-step sequences that might involve the synthesis of 5-hydroxyindole (B134679) followed by etherification.
Flow Chemistry and Automation: Implementing flow chemistry for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety, particularly if any steps are exothermic or involve hazardous reagents. numberanalytics.com Automated synthesis platforms could then be used to rapidly generate a library of analogues with variations in the naphthyl or indole core for structure-activity relationship (SAR) studies.
Green Chemistry Approaches: The use of more environmentally benign solvents, such as water or ionic liquids, and catalysts is a growing trend in chemical synthesis. openmedicinalchemistryjournal.com Research into developing a "green" synthesis for this compound would be a valuable contribution, potentially utilizing microwave-assisted or ultrasound-promoted reactions to reduce energy consumption and reaction times. openmedicinalchemistryjournal.com
Exploration of Diverse Biological Targets Beyond Current Focus
Given that no specific biological targets have been established for this compound, the field is wide open for exploration. The known biological activities of other 5-substituted indole derivatives can guide this discovery process.
Neurological Receptors: The indole nucleus is a common feature in ligands for serotonin (B10506) (5-HT) receptors. mdpi.com Given that 5-benzyloxyindole (B140440) acts as a serotonin receptor agonist, it is plausible that this compound could also interact with various 5-HT receptor subtypes, making it a candidate for investigation in the context of neurological and psychiatric disorders. nih.govnih.gov
Anticancer Targets: A vast number of indole derivatives have been investigated as anticancer agents, targeting a range of proteins involved in tumorigenesis. researchgate.netnih.gov Future research could screen this compound for activity against targets such as:
Tubulin: Many indole compounds inhibit tubulin polymerization, a critical process in cell division. nih.gov
Kinases: As inhibitors of protein kinases, indole derivatives can disrupt signaling pathways that drive cancer cell proliferation. researchgate.net
Topoisomerases: These enzymes are crucial for DNA replication and are another established target for indole-based anticancer drugs. nih.gov
Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, indole derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov Screening against a panel of enzymes could uncover unexpected therapeutic opportunities.
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry offers powerful tools to predict and rationalize the biological activity of novel compounds, thereby guiding and accelerating experimental research. nih.gov
Molecular Docking: Docking studies can be employed to predict the binding affinity and mode of interaction of this compound with a wide array of biological targets identified for other indole derivatives. nih.govmdpi.com This can help prioritize which biological assays to perform. For example, docking this compound into the binding sites of various serotonin receptors or the colchicine-binding site of tubulin could provide initial evidence for its potential biological function.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues of this compound is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. researchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds, streamlining the process of lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. nih.gov
Integration with Materials Science and other Non-Biological Applications
The unique photophysical and electronic properties of the indole and naphthalene (B1677914) ring systems suggest that this compound could have applications beyond biology. numberanalytics.com
Organic Electronics: Indole-based materials are being explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-system of this compound could impart favorable charge-transport properties, making it a candidate for investigation as a component in such devices. numberanalytics.comacs.org
Fluorescent Probes: The inherent fluorescence of the indole and naphthalene moieties could be harnessed to develop fluorescent probes for sensing specific analytes or for imaging in biological systems. The ether linkage provides a site for potential modification to tune the probe's selectivity and photophysical properties.
Complex Material Synthesis: The indole nucleus can serve as a versatile building block for the construction of more complex molecular architectures, including macrocycles and polymers. nih.gov this compound could be a valuable monomer or precursor in the synthesis of novel materials with tailored properties.
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary approach to fully realize its scientific value.
Chemists and Biologists: Synthetic organic chemists are needed to develop efficient routes to this compound and its analogues. bohrium.com Collaboration with pharmacologists and biochemists will be crucial for screening these compounds against a diverse range of biological targets and elucidating their mechanisms of action. ontosight.ai
Computational and Experimental Scientists: A strong synergy between computational chemists and experimentalists will be vital. nih.gov Computational predictions can guide experimental work, while experimental results can validate and refine computational models.
Chemists and Materials Scientists: The exploration of non-biological applications will require close collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize novel materials based on the this compound scaffold. researchgate.net
Q & A
Q. What in vitro models best replicate the blood-brain barrier (BBB) permeability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
